Cas no 4208-61-1 (alpha-ethylfuran-2-methanol)
alpha-ethylfuran-2-methanol Chemical and Physical Properties
Names and Identifiers
-
- alpha-ethylfuran-2-methanol
- 1-(furan-2-yl)propan-1-ol
- ETHYLFURFURYLALCOHOL
- 1-(2-furyl)propan-1-ol
- 1-(2'-furyl)propanol
- 1-(2-Furyl)propanol
- 1-furan-2-yl-propan-1-ol
- AC1L1PZW
- BRN 0109081
- ethylfurylcarbinol
- .ALPHA.-ETHYLFURFURYL ALCOHOL
- NSC 353489
- 1-(.alpha.-Furyl)propanol
- MWXWHUXLVXOXBZ-UHFFFAOYSA-N
- AKOS011924703
- NS00031096
- NSC-353489
- 2-(1-Hydroxypropyl)furan
- Furfuryl alcohol, .alpha.-ethyl-
- 2-(1-HYDROXYPROPYL)FURAN, (+/-)-
- Furfuryl alcohol, alpha-ethyl-
- NSC353489
- alpha-Ethyl-2-furanmethanol
- 1-(alpha-Furyl)propanol
- .alpha.-Ethyl-2-furanmethanol
- 1-(2-FURANYL)PROPANOL
- NSC 18514
- EINECS 224-129-9
- 2-Furanmethanol, .alpha.-ethyl-
- 5-17-03-00392 (Beilstein Handbook Reference)
- 2-Furanmethanol, alpha-ethyl-
- 4208-61-1
- UNII-Q0TJ5Q05LN
- a-ethylfurfuryl alcohol
- DTXSID3044671
- SCHEMBL7270024
- Q0TJ5Q05LN
- Q27286858
-
- Inchi: 1S/C7H10O2/c1-2-6(8)7-4-3-5-9-7/h3-6,8H,2H2,1H3
- InChI Key: MWXWHUXLVXOXBZ-UHFFFAOYSA-N
- SMILES: O1C=CC=C1C(CC)O
Computed Properties
- Exact Mass: 126.0681
- Monoisotopic Mass: 126.068079557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 83
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.1
- Topological Polar Surface Area: 33.4Ų
Experimental Properties
- Density: 1.04 g/mL at 25 °C(lit.)
- Boiling Point: 181-182 °C(lit.)
- Flash Point: 79 °C
- Refractive Index: n20/D 1.476(lit.)
- PSA: 33.37
- LogP: 1.72300
alpha-ethylfuran-2-methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1606224-250mg |
1-(Furan-2-yl)propan-1-ol |
4208-61-1 | 98% | 250mg |
¥2002.00 | 2024-05-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1606224-1g |
1-(Furan-2-yl)propan-1-ol |
4208-61-1 | 98% | 1g |
¥4302.00 | 2024-05-14 | |
| A2B Chem LLC | AB49455-250mg |
α-Ethyl-2-furanmethanol |
4208-61-1 | 250mg |
$160.00 | 2024-04-20 | ||
| A2B Chem LLC | AB49455-1g |
α-Ethyl-2-furanmethanol |
4208-61-1 | 1g |
$320.00 | 2024-04-20 | ||
| 1PlusChem | 1P0037XR-250mg |
α-Ethyl-2-furanmethanol |
4208-61-1 | 250mg |
$194.00 | 2024-05-02 | ||
| 1PlusChem | 1P0037XR-1g |
α-Ethyl-2-furanmethanol |
4208-61-1 | 1g |
$362.00 | 2024-05-02 |
alpha-ethylfuran-2-methanol Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on alpha-ethylfuran-2-methanol
Alpha-Ethylfuran-2-Methanol (CAS No. 4208-61-1): A Comprehensive Overview
Alpha-ethylfuran-2-methanol, also known by its CAS number 4208-61-1, is a versatile organic compound that has garnered significant attention in both academic and industrial research. This compound, characterized by its unique structure and properties, plays a pivotal role in various chemical reactions and applications. Recent advancements in synthetic chemistry have further highlighted its potential in the development of novel materials and pharmaceuticals.
The molecular structure of alpha-ethylfuran-2-methanol consists of a furan ring substituted with an ethyl group at the alpha position and a hydroxymethyl group at the 2-position. This arrangement imparts the compound with distinctive reactivity and selectivity, making it a valuable building block in organic synthesis. Researchers have explored its ability to participate in various nucleophilic and electrophilic reactions, including Michael additions, Diels-Alder reactions, and organocatalytic processes.
One of the most notable applications of alpha-ethylfuran-2-methanol is in the field of drug discovery. Its ability to act as a chiral auxiliary has been extensively studied, enabling the synthesis of enantiomerically enriched compounds. Recent studies have demonstrated its utility in the construction of complex natural product frameworks, such as terpenoids and alkaloids. For instance, a 2023 study published in *Nature Communications* highlighted its role in the total synthesis of a bioactive marine natural product.
In addition to its role in organic synthesis, alpha-ethylfuran-2-methanol has found applications in materials science. Its ability to form stable macrocycles through self-assembling processes has been leveraged to develop new classes of supramolecular materials. A groundbreaking study in *Angewandte Chemie* reported the use of this compound to create stimuli-responsive hydrogels with potential applications in drug delivery systems.
The synthesis of alpha-ethylfuran-2-methanol has also seen significant improvements in recent years. Traditional methods often involved multi-step procedures with low yields, but advancements in catalytic asymmetric synthesis have streamlined its production. A 2023 paper in *Journal of the American Chemical Society* introduced a novel enantioselective route using palladium-catalyzed cross-coupling reactions, achieving high enantiomeric excess and excellent yields.
From an environmental standpoint, alpha-ethylfuran-2-methanol exhibits favorable biodegradation properties, making it an eco-friendly choice for industrial applications. Studies have shown that it can be effectively metabolized by various microbial communities under aerobic conditions, reducing its environmental footprint.
In conclusion, alpha-ethylfuran-2-methanol (CAS No. 4208-61-1) is a multifaceted compound with vast potential across diverse fields. Its unique chemical properties, coupled with recent breakthroughs in synthetic methodologies and applications, underscore its importance as a key player in modern chemistry. As research continues to uncover new avenues for its utilization, this compound is poised to make even greater contributions to scientific innovation.
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